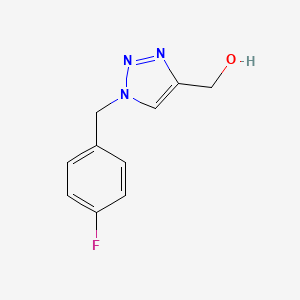

1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-methanol

Beschreibung

Eigenschaften

IUPAC Name |

[1-[(4-fluorophenyl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O/c11-9-3-1-8(2-4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYZEUIQTBRSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=N2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials

- 4-Fluorobenzyl azide or 4-fluorobenzyl bromide (precursor for azide synthesis)

- Propargyl alcohol (alkyne source)

- Copper(I) catalyst (commonly CuSO4 with a reducing agent like sodium ascorbate)

- Solvent system: water and organic solvents such as dimethyl sulfoxide (DMSO) or tert-butanol/water mixture

Synthetic Steps

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 4-fluorobenzyl azide | Nucleophilic substitution of 4-fluorobenzyl bromide with sodium azide in DMF at room temperature | Formation of 4-fluorobenzyl azide |

| 2 | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Reaction of 4-fluorobenzyl azide with propargyl alcohol in presence of CuSO4·5H2O and sodium ascorbate, solvent mixture of water/tert-butanol, room temperature, 12-24 hours | Formation of this compound |

| 3 | Purification | Extraction, chromatography or recrystallization | Pure target compound |

Detailed Reaction Conditions and Optimization

- Catalyst system: Copper(II) sulfate pentahydrate combined with sodium ascorbate generates the active Cu(I) catalyst in situ.

- Solvent system: A biphasic mixture of water and tert-butanol or DMSO enhances solubility of both organic and inorganic components.

- Temperature: Ambient temperature (20–25°C) is sufficient, avoiding decomposition or side reactions.

- Reaction time: Typically 12 to 24 hours to ensure complete conversion.

- Molar ratios: Equimolar amounts of azide and alkyne are used, with catalytic amounts (~5-10 mol%) of copper catalyst.

Industrial Scale Considerations

- Continuous flow reactors: Industrial synthesis benefits from continuous flow setups, improving heat and mass transfer, reaction control, and scalability.

- Automated systems: Automation enhances reproducibility and yield while minimizing impurities.

- Purity: Optimization of reaction parameters ensures high purity (>98%) with minimal by-products, critical for pharmaceutical applications.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst loading | 5-10 mol% CuSO4/sodium ascorbate | Optimized catalyst recycling and loading |

| Solvent system | Water/tert-butanol or DMSO | Greener solvents or solvent recycling |

| Reaction time | 12-24 hours | Reduced by flow chemistry (minutes to hours) |

| Purification | Chromatography, recrystallization | Crystallization, filtration, solvent extraction |

| Yield | Typically 70-90% | >90% with process optimization |

Research Findings and Notes

- The CuAAC method is the most widely accepted and efficient route due to its high regioselectivity, mild conditions, and tolerance to functional groups.

- Alternative methods involving thermal cycloaddition or other catalysts are less common due to lower yields or harsher conditions.

- The hydroxymethyl group on the triazole ring can be further functionalized, expanding the compound’s utility.

- The presence of the fluorine atom on the benzyl group enhances lipophilicity and biological activity, making the synthetic route valuable for medicinal chemistry applications.

Summary Table of Key Synthetic Parameters

| Parameter | Value/Condition | Comments |

|---|---|---|

| Azide preparation | Sodium azide, DMF, room temperature, 2-4 h | Efficient nucleophilic substitution |

| CuAAC catalyst | CuSO4·5H2O (5-10 mol%), sodium ascorbate | In situ generation of Cu(I) catalyst |

| Solvent | Water/tert-butanol (1:1) or DMSO/water | Balances solubility and reaction rate |

| Temperature | 20-25°C | Mild, prevents side reactions |

| Reaction time | 12-24 hours | Complete conversion |

| Yield | 70-90% | High yields with optimized conditions |

| Purification | Chromatography or recrystallization | Ensures high purity |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde.

Reduction: Formation of 1-(4-fluorobenzyl)-1,2-dihydro-1H-1,2,3-triazole-4-methanol.

Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The fluorobenzyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

- 1-Benzyl-1H-1,2,3-triazole-4-methanol (CAS 28798-81-4): Lacks the fluorine substituent, leading to reduced electron-withdrawing effects and altered physicochemical properties .

- (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (CAS 103755-58-4): Replaces the benzyl group with a phenyl ring, reducing lipophilicity and steric bulk .

- 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 166196-11-8): Additional fluorine atoms enhance electron-withdrawing effects and acidity compared to the mono-fluorinated derivative .

Table 1: Structural and Electronic Comparisons

| Compound | Substituents | Molecular Weight | LogP (Predicted) | Key Applications |

|---|---|---|---|---|

| 1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-methanol | 4-Fluorobenzyl, hydroxymethyl | 237.23 g/mol | 1.8 | Anticancer, corrosion inhibition |

| 1-Benzyl-1H-1,2,3-triazole-4-methanol | Benzyl, hydroxymethyl | 219.23 g/mol | 2.1 | Synthetic intermediate |

| (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol | Phenyl, hydroxymethyl | 175.17 g/mol | 1.5 | Corrosion inhibition |

Corrosion Inhibition Performance

Triazole derivatives act as corrosion inhibitors by adsorbing onto metal surfaces. Fluorine substitution enhances electron density at the triazole ring, improving adsorption efficiency:

- Benzyl-1H-1,2,3-triazole-4-methanol: Shows 37.8–89.3% inhibition on API 5L X52 steel in 1 M HCl .

- Fluorinated analogues: While direct data for this compound is unavailable, related compounds with electron-withdrawing groups (e.g., trifluoromethyl) exhibit superior inhibition (up to 96%) due to stronger metal-ligand interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the "click chemistry" approach. For example, the benzyl group can be introduced using 4-fluorobenzyl bromide, followed by methanol functionalization. Optimization of reaction parameters (e.g., temperature, catalyst loading) can be achieved through factorial design experiments, which systematically evaluate variable interactions . Yield improvements often involve solvent selection (e.g., THF/TEA mixtures) and purification via column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming structural integrity, particularly the fluorobenzyl and triazole moieties. X-ray crystallography provides absolute stereochemical confirmation, as demonstrated in related triazole derivatives (e.g., methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate ). Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups like the methanol -OH stretch .

Q. How does the fluorobenzyl substituent influence the compound’s physicochemical properties?

- Methodological Answer : The electron-withdrawing fluorine atom enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Computational methods (e.g., DFT calculations) can predict logP and solubility, while experimental validation involves HPLC-based logP measurements and thermal stability assays (TGA/DSC) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Meta-analyses should normalize data using standardized protocols (e.g., OECD guidelines) and apply multivariate statistics to isolate structure-activity relationships (SAR). Cross-study validation via in silico docking (e.g., AutoDock Vina) can identify binding site interactions that explain divergent results .

Q. How can structural modifications enhance target selectivity in pharmacological applications?

- Methodological Answer : Rational design involves substituting the triazole core or fluorobenzyl group with bioisosteres (e.g., replacing methanol with carboxamide). Computational SAR models (e.g., CoMFA) guide modifications to improve affinity for specific targets (e.g., kinase inhibitors). Biological testing in parallel assays (e.g., enzymatic vs. cell-based) validates selectivity .

Q. What theoretical frameworks underpin mechanistic studies of this compound’s reactivity?

- Methodological Answer : Mechanistic studies often employ frontier molecular orbital (FMO) theory to predict reaction pathways (e.g., cycloaddition kinetics). Experimental validation uses kinetic isotope effects (KIE) and trapping intermediates with spectroscopic monitoring (e.g., in situ IR). Linking these findings to broader concepts like Hammond’s postulate refines reaction models .

Q. How do solvent and catalyst systems affect regioselectivity in triazole synthesis?

- Methodological Answer : Regioselectivity in CuAAC is influenced by solvent polarity (e.g., DMSO vs. THF) and ligand choice (e.g., TBTA ligands favor 1,4-disubstituted triazoles). Advanced studies use kinetic profiling and density functional theory (DFT) to map energy barriers for competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.